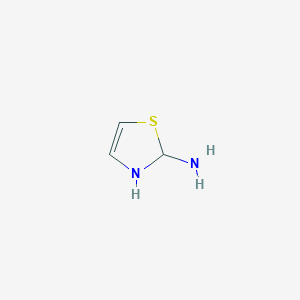
(3,3-Dimethylbutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbutyl)benzene is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 1,3-diisopropylbenzene and is commonly used as a solvent in various industries.
Wirkmechanismus
(3,3-Dimethylbutyl)benzene acts as a nonpolar solvent due to the presence of a benzene ring in its structure. It has a low boiling point and excellent solubility in nonpolar solvents. This compound is known for its ability to dissolve a wide range of organic compounds, including oils, fats, and waxes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound has low toxicity and is not harmful to human health. It is also not considered to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
(3,3-Dimethylbutyl)benzene has several advantages for lab experiments. It is a nonpolar solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, this compound has limitations in terms of its solubility in polar solvents. It is also not suitable for experiments that require high temperatures or pressures.
Zukünftige Richtungen
There are several future directions for the research on (3,3-Dimethylbutyl)benzene. One potential application is in the development of new materials, such as polymers and resins. Additionally, this compound could be used in the production of surfactants and detergents. Further research is needed to explore the potential applications of this compound in various industries.
Synthesemethoden
The synthesis of (3,3-Dimethylbutyl)benzene involves the reaction of benzene with isobutylene in the presence of a catalyst such as aluminum chloride. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound is widely used in the chemical industry, and it is an important precursor for the production of various chemicals.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbutyl)benzene has diverse applications in scientific research. It is commonly used as a solvent in the synthesis of various organic compounds. This compound has also been used in the development of new materials, such as polymers and resins. Additionally, it has been used in the production of surfactants and detergents.
Eigenschaften
CAS-Nummer |
17314-92-0 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
3,3-dimethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
NKDJZTYRVIGJCG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



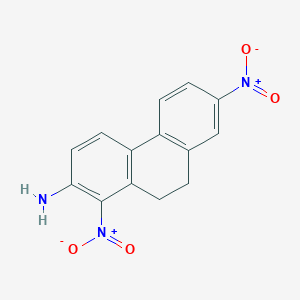
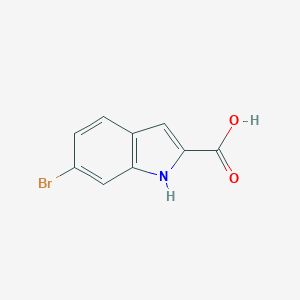

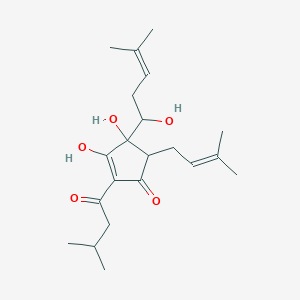

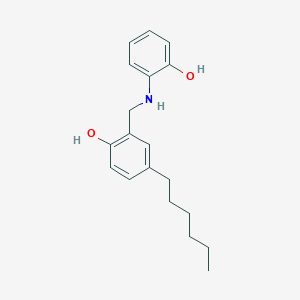

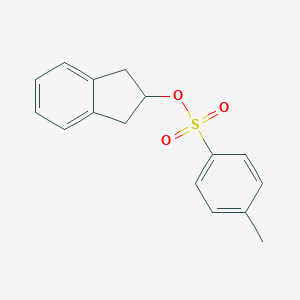
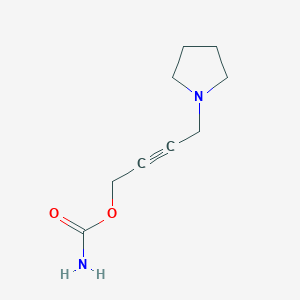


![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)

